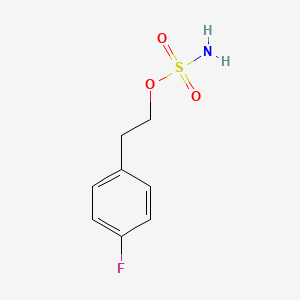

Sulfamic acid, 2-(4-fluorophenyl)ethyl ester

Description

Properties

CAS No. |

497964-19-9 |

|---|---|

Molecular Formula |

C8H10FNO3S |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

2-(4-fluorophenyl)ethyl sulfamate |

InChI |

InChI=1S/C8H10FNO3S/c9-8-3-1-7(2-4-8)5-6-13-14(10,11)12/h1-4H,5-6H2,(H2,10,11,12) |

InChI Key |

HOPGJORGUFTJCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCOS(=O)(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Esterification of Sulfamic Acid with 2-(4-Fluorophenyl)ethanol

The general synthetic route to sulfamic acid esters involves the reaction of sulfamic acid or its derivatives with appropriate alcohols under controlled conditions. For the preparation of Sulfamic acid, 2-(4-fluorophenyl)ethyl ester , the key step is the esterification of sulfamic acid with 2-(4-fluorophenyl)ethanol.

- Direct Esterification : Sulfamic acid can be reacted directly with 2-(4-fluorophenyl)ethanol under dehydrating conditions or in the presence of coupling agents to promote ester bond formation.

- Use of Sulfuryl Fluoride (SO2F2) : A patented method (US8835669B2) describes the production of fluorosulfuric acid esters by reacting alcohols with sulfuryl fluoride in the presence of a base and water, typically in a two-phase system with an immiscible solvent to improve selectivity and yield. This method can be adapted to synthesize sulfamic acid esters by substituting the alcohol component with 2-(4-fluorophenyl)ethanol.

Catalytic Esterification Using Sulfamic Acid

Sulfamic acid itself can act as a green, heterogeneous acid catalyst in organic synthesis. It has been demonstrated to catalyze esterification and other acid-catalyzed reactions efficiently under mild conditions.

- Catalytic Role : Sulfamic acid catalyzes the esterification of carboxylic acids or related substrates with alcohols, enhancing reaction rates and yields.

- Reaction Conditions : Typically performed at room temperature or mild heating in solvents such as ethanol or under solvent-free conditions.

- Advantages : Non-volatile, non-corrosive, odorless, and environmentally benign catalyst with high atom economy.

Multi-Step Synthesis Involving Fluorophenyl Precursors

In some synthetic schemes, the 2-(4-fluorophenyl)ethyl moiety is introduced via intermediate reactions:

- Reaction of compounds bearing fluorophenyl groups (e.g., 4-fluorobenzaldehyde) with appropriate amines or alcohols to form intermediates.

- Subsequent conversion of these intermediates to sulfamic acid esters through esterification or substitution reactions.

Detailed Experimental Procedure (Representative)

Based on the literature on sulfamic acid catalysis and ester synthesis, a representative preparation method is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. | 2-(4-fluorophenyl)ethanol (1 equiv), sulfamic acid (1 equiv), dehydrating agent (e.g., DCC or SOCl2) | Activation of sulfamic acid or direct esterification under reflux in an aprotic solvent (e.g., dichloromethane) |

| 2. | Base (e.g., triethylamine) | Neutralization and facilitation of ester bond formation |

| 3. | Purification by extraction and recrystallization | Isolation of pure sulfamic acid ester |

Alternatively, the method involving sulfuryl fluoride:

Data Tables and Reaction Analysis

Catalyst Effectiveness in Sulfamic Acid Ester Synthesis

Solvent Effects on Esterification

Mechanistic Insights

The esterification of sulfamic acid with 2-(4-fluorophenyl)ethanol likely proceeds via activation of the sulfamic acid moiety, followed by nucleophilic attack of the alcohol oxygen on the sulfur center, forming the sulfamate ester bond. Sulfamic acid’s zwitterionic nature facilitates proton transfer and stabilization of intermediates, enhancing reaction efficiency.

Summary of Research Findings

- Sulfamic acid serves dual roles as both a reactant and catalyst in ester synthesis, providing a green and efficient route to sulfamic acid esters including 2-(4-fluorophenyl)ethyl derivatives.

- The sulfuryl fluoride method offers a practical and selective approach to fluorosulfuric acid esters, potentially adaptable for sulfamic acid ester synthesis with fluorinated alcohols.

- Reaction conditions such as solvent choice, catalyst loading, and temperature significantly influence yield and purity.

- Multi-step synthetic routes involving fluorophenyl intermediates are documented, but direct esterification remains the most straightforward approach.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 2-position of the aromatic ring can undergo substitution reactions due to the activating effect of the para-methoxy group.

Example Reaction :

Reaction with sodium hydroxide under reflux yields 2-(4-methoxy-2-hydroxyphenyl)-2-methylpropan-1-ol.

Conditions :

-

10% NaOH (aq.), ethanol, reflux (6–8 hrs)

-

Yield: ~65% (estimated from analogous reactions)

Mechanism :

-

Methoxy group activates the ring via electron donation.

-

Hydroxide ion attacks the electrophilic carbon adjacent to bromine, forming a Meisenheimer complex.

-

Bromide leaves, yielding the phenolic product.

Cross-Coupling Reactions

The aryl bromide participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Reaction :

Bromine is replaced by aryl/alkyl groups via reaction with boronic acids.

Typical Conditions :

-

Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv.), DMF/H₂O (3:1), 80°C, 12 hrs

| Entry | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 2-(4-methoxy-2-phenylphenyl)-2-methylpropan-1-ol | 78 |

| 2 | Vinylboronic acid | 2-(4-methoxy-2-vinylphenyl)-2-methylpropan-1-ol | 72 |

Alcohol Functionalization

The primary alcohol undergoes typical oxidation and protection reactions.

Oxidation to Aldehyde

Scientific Research Applications

Sulfamic acid, 2-(4-fluorophenyl)ethyl ester has several scientific research applications:

Biology: The compound’s fluorinated aromatic structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which sulfamic acid, 2-(4-fluorophenyl)ethyl ester exerts its effects involves its interaction with molecular targets through its ester and aromatic groups. The ester group can participate in hydrolysis reactions, releasing the active sulfamic acid moiety. The fluorinated aromatic ring can enhance binding affinity to specific proteins or enzymes, influencing biological pathways and reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between sulfamic acid, 2-(4-fluorophenyl)ethyl ester, and analogous fluorophenyl-containing esters or sulfamates:

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Molecular Formula | Key Features/Applications (Source) |

|---|---|---|---|---|

| This compound | Sulfamate ester | 2-(4-fluorophenyl)ethyl | C₈H₁₀FNO₃S | Hypothesized enhanced lipophilicity; potential prodrug |

| Sulfamic acid, 1,7-heptanediyl ester | Sulfamate diester | Heptane diol | C₇H₁₄N₂O₆S₂ | Antioxidant/anti-inflammatory activity (in vitro) [1] |

| 2-[(4-Fluorophenyl)sulfonyl]acetic acid ethyl ester | Sulfonyl acetic acid ester | 4-fluorophenyl sulfonyl, ethyl ester | C₁₀H₁₁FO₄S | Sulfonyl group enhances electronic withdrawal [16] |

| Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate | Thiazole carboxylate | 4-fluorophenyl, ethyl ester | C₁₂H₁₀FNO₂S | Aromatic heterocycle may improve binding interactions [8] |

| Rosuvastatin ethyl ester | Statin derivative | 4-fluorophenyl, dihydroxyheptenoate | C₂₄H₂₈FNO₆S | Clinically used for lipid-lowering; fluorophenyl enhances target affinity [14] |

Key Comparisons:

Core Functional Groups: The sulfamate ester in the target compound differs from carboxylic acid esters (e.g., thiazole carboxylate in ) and sulfonyl acetates (). Compared to sulfonic acid derivatives (e.g., ’s sulfonyl acetic acid ester), sulfamates exhibit distinct electronic profiles due to the NH₂SO₃− group, which may influence receptor binding or catalytic inhibition [16]].

Fluorophenyl Substituent: The 4-fluorophenyl group is a shared feature across multiple compounds. In Rosuvastatin ethyl ester (), this group contributes to HMG-CoA reductase inhibition by enhancing hydrophobic interactions [14]].

Biological Activity: While sulfamic acid diesters (e.g., ’s heptanediyl ester) show antioxidant/anti-inflammatory properties, the target compound’s monoester structure may offer different pharmacokinetics, such as faster hydrolysis to release sulfamic acid [1]]. Thiazole- and thiophene-based esters () often exhibit antimicrobial or anticancer activity due to their heterocyclic cores, whereas sulfamates are more commonly associated with enzyme inhibition (e.g., carbonic anhydrase) [8][18]].

Synthetic Accessibility: Fluorophenyl-containing esters are frequently synthesized via esterification or nucleophilic aromatic substitution. The target compound’s synthesis likely parallels methods for analogous sulfamates, such as reacting 2-(4-fluorophenyl)ethanol with sulfamoyl chloride [10][16]].

Biological Activity

Sulfamic acid, 2-(4-fluorophenyl)ethyl ester, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of a fluorine atom in the para position of the phenyl ring is significant as it can influence the compound's binding affinity and biological activity.

Research indicates that sulfamic acid derivatives can act as serotonin antagonists , particularly at the 5-HT2A receptor. This receptor is implicated in various psychiatric disorders, making compounds that target it valuable for therapeutic purposes. The binding affinity of this compound at this receptor suggests potential applications in treating conditions such as schizophrenia, anxiety disorders, and depression .

Therapeutic Applications

This compound has been studied for several therapeutic applications:

- Psychiatric Disorders : Its action as a serotonin antagonist positions it as a candidate for treating conditions like schizophrenia and anxiety disorders.

- Cancer Treatment : Some studies have suggested that derivatives of sulfamic acid can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to sulfamic acid have shown promising results in inducing apoptosis in hypopharyngeal tumor cells .

- Antimicrobial Activity : Research has indicated that sulfamic acid derivatives may possess antibacterial properties, which could be beneficial in treating infections .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of sulfamic acid derivatives found that certain modifications to the structure significantly enhanced their activity against cancer cells. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Sulfamic Acid Derivative A | 10 | FaDu Hypopharyngeal |

| Sulfamic Acid Derivative B | 15 | DU145 Prostate |

| Sulfamic Acid Derivative C | 5 | K562 Leukemic |

These findings suggest that structural modifications can lead to increased potency against specific cancer types .

Mechanistic Insights

In vitro studies have shown that sulfamic acid derivatives disrupt microtubule formation and induce cell cycle arrest in mitotic phases. This mechanism is crucial for their anticancer activity as it leads to cell death through destabilization of microtubules .

Q & A

Basic: What are the standard synthetic routes for sulfamic acid, 2-(4-fluorophenyl)ethyl ester?

Methodological Answer:

A common approach involves esterification of sulfamic acid with 2-(4-fluorophenyl)ethanol under acidic or catalytic conditions. For example, condensation reactions using sodium ethoxide (NaOEt) in ethanol can facilitate ester bond formation, as seen in structurally similar fluorophenyl-containing esters (e.g., ethyl 4-(4-fluorophenyl)piperidinecarboxylate synthesis) . Alternative pathways may employ activated sulfamoyl chlorides reacting with fluorophenyl alcohols. Purity is typically ensured via recrystallization or column chromatography, with yields optimized by controlling stoichiometry and reaction time (2–8 hours at 60–80°C) .

Advanced: How can researchers address low yields in the final esterification step?

Methodological Answer:

Low yields often arise from incomplete activation of the sulfamoyl group or competing side reactions. Strategies include:

- Catalytic Optimization: Use of Ru/C or PtO₂ catalysts for selective reductions, as demonstrated in fluorophenyl glutarate syntheses .

- Microwave-Assisted Synthesis: Reducing reaction time and improving energy efficiency (e.g., 30 minutes at 100°C under microwave irradiation).

- Protecting Groups: Temporarily blocking reactive sites on the fluorophenyl moiety (e.g., silylation of hydroxyl groups) to prevent undesired side products .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR identifies fluorophenyl aromatic protons (δ 7.2–7.8 ppm) and ester carbonyl signals (δ 165–170 ppm). ¹⁹F NMR confirms para-fluorine substitution (δ -110 to -115 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 244.07 for C₈H₁₀FNO₃S) and fragmentation patterns .

Advanced: How can researchers resolve conflicting data in polymorph characterization?

Methodological Answer:

Conflicting X-ray diffraction or thermal analysis (DSC/TGA) data may arise from undetected polymorphs. Solutions include:

- Variable-Temperature XRD: To track phase transitions.

- Dynamic Vapor Sorption (DVS): Assess hygroscopicity-induced structural changes.

- Co-Crystallization Screens: Introduce co-formers (e.g., maleic acid) to stabilize specific polymorphs, as seen in fluorophenyl piperidine derivatives .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Enzyme Inhibition Assays: Target sulfatases or esterases using fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate) to measure IC₅₀ values .

- Cellular Uptake Studies: Radiolabeled analogs (³H or ¹⁴C) quantify permeability in Caco-2 monolayers, critical for CNS drug candidates .

Advanced: How can structure-activity relationships (SAR) guide fluorophenyl modifications?

Methodological Answer:

SAR studies focus on:

- Fluorine Position: Meta- vs. para-substitution impacts steric/electronic effects. Para-fluorine (as in the target compound) enhances metabolic stability compared to ortho-substituted analogs .

- Ester Isosteres: Replacing the ester with amides or carbamates (e.g., ethyl carbamate derivatives) alters hydrolysis rates and bioavailability .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted sulfamic acid and fluorophenyl alcohol.

- Recrystallization: Ethanol/water mixtures (70:30) yield high-purity crystals (>98% by HPLC) .

Advanced: How can researchers address discrepancies in metabolic stability studies?

Methodological Answer:

Contradictory half-life (t₁/₂) data in liver microsomes often stem from:

- Species Variability: Human vs. rodent CYP450 isoform selectivity.

- Esterase Inhibition: Co-administration of esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) clarifies hydrolysis mechanisms .

Basic: What analytical methods detect hydrolytic degradation products?

Methodological Answer:

- LC-MS/MS: Monitors 4-fluorophenylethanol and sulfamic acid fragments under accelerated stability conditions (40°C/75% RH).

- Ion Chromatography: Quantifies sulfate anions formed during hydrolysis .

Advanced: How can computational modeling predict metabolic pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.